N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a benzodiazolyl-phenyl scaffold. Its structure combines a sulfonamide group (-SO₂NH₂) attached to a 4-methylbenzene ring and a 1H-1,3-benzodiazole (benzimidazole) moiety linked via a phenyl group.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-10-12-15(13-11-14)26(24,25)23-17-7-3-2-6-16(17)20-21-18-8-4-5-9-19(18)22-20/h2-13,23H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYILMBFJHTNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.
Attachment of the Phenyl Group: The benzodiazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the phenyl group using a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced under suitable conditions to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-oxides and sulfoxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazole and phenyl derivatives.
Scientific Research Applications
Inhibition of Protein Arginine Deiminase 4
One of the primary mechanisms of action for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide is its role as an inhibitor of protein arginine deiminase 4 (PAD4). PAD4 catalyzes the conversion of arginine residues in proteins to citrulline, a modification linked to various autoimmune disorders. Inhibition studies indicate that this compound exhibits a high affinity for PAD4, leading to decreased citrullination levels in target proteins. This action may help mitigate inflammatory responses associated with conditions like rheumatoid arthritis.
Anti-inflammatory Potential
Research has shown that derivatives similar to this compound can inhibit human microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation pathways. Compounds with heteroaryl sulfonamide structures have demonstrated IC50 values in the low micromolar range against PGE2 formation, suggesting their potential as anti-inflammatory agents .
Therapeutic Implications
The compound's ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting inflammatory diseases and autoimmune disorders. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against various biological targets.
Study on PAD4 Inhibition
A study focused on the inhibition of PAD4 by this compound demonstrated significant reductions in citrullination levels in vitro. The findings suggest that this compound could be developed into a therapeutic agent for treating rheumatoid arthritis by targeting the underlying mechanisms of inflammation.
Development of Anti-inflammatory Agents
Another line of research explored similar sulfonamide derivatives as inhibitors of mPGES-1. These studies reported promising results, with compounds achieving IC50 values as low as 0.72 µM, indicating their potential for safer anti-inflammatory therapies compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on structural features, physicochemical properties, and biological activities.
Substituent Variations on the Benzimidazole Core
- N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide (): This analog introduces an ethyl group on the benzimidazole nitrogen and an aminomethyl (-CH₂NH-) linker between the benzimidazole and phenyl rings. These modifications likely enhance lipophilicity (higher logP) and alter binding affinity compared to the target compound, which lacks the ethyl group and linker. Such structural changes could influence metabolic stability and CNS penetration .
Albendazole Sulphone ():
A benzimidazole derivative with a sulfonyl (-SO₂-) group and a carbamate (-OCO-NH₂) substituent. Unlike the target compound, Albendazole sulphone is used as an antiparasitic agent. The carbamate group may contribute to its mechanism of action, while the sulfonamide in the target compound could favor different target interactions (e.g., hydrogen bonding with enzymes) .
Sulfonamide-Based Analogs
4-Benzoyl-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide ():
Replaces the sulfonamide with a benzamide (-CONH₂) group. Benzamides are often associated with CNS activity (e.g., VU6010608, a metabotropic glutamate receptor modulator in ). The sulfonamide in the target compound may offer better solubility or distinct hydrogen-bonding profiles compared to benzamides .- N-(2,3-Dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzene-1-sulfonamide (): Features a naphthalene ring with chlorine and hydroxyl substituents.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Target Compound: The absence of direct pharmacological data necessitates extrapolation from analogs.
- Structural Insights : Ethyl substitution () and linker additions improve lipophilicity but may complicate synthesis. The target compound’s simpler structure could favor synthetic scalability .
- CNS Potential: While VU6010608 demonstrates CNS efficacy (), the target compound’s sulfonamide may limit BBB penetration compared to benzamides. Future studies could explore prodrug strategies to enhance bioavailability .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 60178-58-7, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its biological activity based on various studies, including synthesis methods, biological assays, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of a sulfonamide group along with a benzimidazole moiety. This structural configuration is significant as both components are known for their diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino phenol with appropriate sulfonyl chlorides under controlled conditions. This method has been optimized to yield high purity and good yields of the target compound.
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole-sulfonamide showed potent activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 20 | Sulfisoxazole |
| Escherichia coli | 18 | Sulfisoxazole |
| Pseudomonas aeruginosa | 22 | Sulfisoxazole |
The results indicate that this compound exhibits higher antibacterial activity against Gram-negative bacteria compared to Gram-positive bacteria, which aligns with the behavior observed in other sulfonamide derivatives .
Antitumor Activity
The benzimidazole derivatives have also been explored for their antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Mechanism : Induction of apoptosis in cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
The effectiveness was quantified using IC50 values, showing that certain derivatives significantly reduced cell viability at low concentrations.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple strains of both Gram-positive and Gram-negative bacteria. The study utilized a disc diffusion method to measure zones of inhibition. Results indicated that this compound had superior efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study 2: Antitumor Potential
Another study focused on the compound's effect on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Q & A
Basic: What are the recommended synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a benzimidazole precursor (e.g., 2-aminophenylbenzimidazole) with 4-methylbenzenesulfonyl chloride under basic conditions. Optimization includes:
- Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride.
- Base Choice: Triethylamine or pyridine (2–3 equivalents) ensures efficient deprotonation and neutralization of HCl byproducts .
- Temperature Control: Reactions at 0–5°C reduce side reactions (e.g., sulfonamide dimerization), followed by gradual warming to room temperature .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields >90% purity .
Advanced: How can regioselectivity challenges during the synthesis of the benzimidazole-sulfonamide scaffold be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the benzimidazole core. Strategies include:
- Protecting Groups: Temporarily protect the NH group of benzimidazole with tert-butoxycarbonyl (Boc) to direct sulfonylation to the aryl amine .
- Catalytic Activation: Use Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) to selectively functionalize the aryl ring adjacent to the benzimidazole .
- Kinetic vs. Thermodynamic Control: Monitor reaction progress via HPLC-MS; lower temperatures favor kinetic products (e.g., para-substitution) .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include the sulfonamide NH proton (δ 10.2–10.8 ppm, broad singlet) and aromatic protons from the benzimidazole (δ 7.3–8.1 ppm, multiplet). The methyl group on the sulfonamide appears at δ 2.4 ppm (singlet) .
- IR Spectroscopy: Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and benzimidazole N-H stretch (~3400 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matches [M+H]+ with <2 ppm error to validate molecular formula .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation or crystal packing effects?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Torsional Angles: The dihedral angle between the benzimidazole and sulfonamide-phenyl rings (typically 45–60°) impacts π-π stacking and solubility .
- Hydrogen Bonding: Intermolecular N-H···O=S interactions stabilize the crystal lattice, which can correlate with melting point and stability .
- Polymorphism Screening: Use solvents like acetonitrile or DMF to isolate different polymorphs; SCXRD data (e.g., CCDC entries) guide formulation decisions .
Basic: What in vitro assays are suitable for evaluating the biological activity of this sulfonamide derivative?
Methodological Answer:
- Enzyme Inhibition: Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO2 hydration assay; IC50 values <100 nM indicate high potency .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; compare EC50 to cisplatin controls .
- Cellular Uptake: Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy quantify intracellular localization .
Advanced: How can structure-activity relationship (SAR) studies explain contradictory bioactivity data across similar sulfonamides?
Methodological Answer:
Contradictions often arise from substituent effects:
- Electron-Withdrawing Groups (e.g., CF3): Enhance binding to hydrophobic enzyme pockets (e.g., CA-IX) but reduce solubility, leading to false negatives in aqueous assays .
- Steric Hindrance: Bulky groups on the benzimidazole (e.g., cyclohexyl) disrupt π-stacking in DNA intercalation assays, lowering activity despite high enzyme affinity .
- Metabolic Stability: Microsomal incubation (e.g., rat liver microsomes) identifies rapid degradation of para-substituted derivatives, explaining discrepancies between in vitro and in vivo results .
Basic: What strategies mitigate solubility limitations of this compound in aqueous biological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin (10–20 mM) to maintain solubility without denaturing proteins .
- pH Adjustment: Prepare stock solutions in mildly basic buffers (pH 7.4–8.0) to protonate the sulfonamide NH, enhancing aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (50–100 nm diameter) to improve bioavailability in cell culture .
Advanced: How can computational modeling predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against the PDB database; prioritize targets with Glide scores <−7.0 kcal/mol .
- QSAR Models: Train models on PubChem datasets (e.g., ALogP, topological polar surface area) to predict hepatotoxicity or hERG channel inhibition .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding mode stability with cytochrome P450 enzymes, identifying metabolic hotspots .
Basic: What analytical methods validate batch-to-batch consistency in synthesized compounds?
Methodological Answer:
- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to ensure ≥95% purity; track retention time (±0.1 min) and UV spectrum (λmax 254 nm) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .
- Thermogravimetric Analysis (TGA): Confirm thermal stability (decomposition >200°C) and residual solvent levels (<0.5%) .
Advanced: How do environmental factors (e.g., light, humidity) influence the stability of this sulfonamide during long-term storage?
Methodological Answer:
- Photodegradation Studies: Expose solid samples to UV light (365 nm) for 72 hr; monitor via HPLC for sulfoxide or benzimidazole ring-opening byproducts .
- Hydrolytic Stability: Incubate in pH 2.0–9.0 buffers at 40°C for 4 weeks; LC-MS identifies hydrolysis at the sulfonamide S-N bond under acidic conditions .
- Storage Recommendations: Store in amber vials under argon at −20°C; desiccants (e.g., silica gel) prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
